molecular formula C8H5F2NO4 B3034223 2-(Difluoromethoxy)-5-nitrobenzaldehyde CAS No. 145742-63-8

2-(Difluoromethoxy)-5-nitrobenzaldehyde

Cat. No.: B3034223
CAS No.: 145742-63-8
M. Wt: 217.13 g/mol
InChI Key: YERTUMJMWKSDIU-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C8H5F2NO4 and its molecular weight is 217.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Radiopharmaceutical Synthesis

2-(Difluoromethoxy)-5-nitrobenzaldehyde and its derivatives play a critical role in the synthesis of radiopharmaceuticals. For instance, fluorine-18 labeled benzaldehydes have been used as precursors in creating radiopharmaceutical agents like fluorine-18 labeled catecholamines and 6-[18F]fluoro-l-DOPA for positron emission tomography (PET) imaging. These agents are essential in medical diagnostics, particularly in neurology and oncology (Orlovskaja et al., 2016).

2. Photochemical Studies

This compound has been investigated for its photochemical properties, particularly in solution and ice photochemistry. Studies have used 2-nitrobenzaldehyde as a chemical actinometer, a tool for measuring light absorbance and photochemical reactions in various media, including water and ice. This research is significant for understanding environmental photochemistry and atmospheric sciences (Galbavy et al., 2010).

3. Organic Synthesis and Catalysis

This compound is used in organic synthesis, forming various important chemical structures. For instance, it participates in reactions leading to the formation of 2-nitroacridines, which have applications in chemical synthesis and potentially in pharmaceuticals. The reactions involve acid-catalyzed cyclization processes, highlighting the compound's versatility in organic chemistry (Rosewear & Wilshire, 1981).

4. Synthesis of 2-Nitroindoles

The compound has been used in a synthesis process for 2-nitroindoles, which are significant in various chemical applications. This synthesis involves a thermolysis step and is akin to the classic Sundberg indole synthesis. The method demonstrates the utility of 2-nitrobenzaldehydes in creating complex chemical structures (Pelkey & Gribble, 1997).

5. Singlet Oxygen Quenching

Research has shown that 2-nitrobenzaldehyde effectively quenches singlet oxygen generation, a property important in materials science and photoprotection. This compound outperforms several synthetic antioxidants, suggesting its potential use in protecting materials from oxidative damage (Hajimohammadi et al., 2018).

Properties

IUPAC Name

2-(difluoromethoxy)-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-8(10)15-7-2-1-6(11(13)14)3-5(7)4-12/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERTUMJMWKSDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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